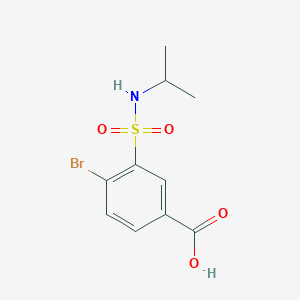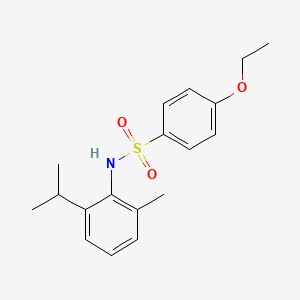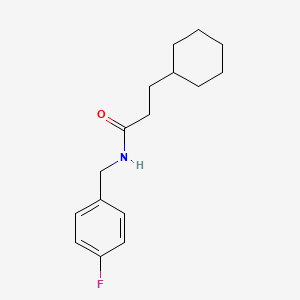
4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid is an organic compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.17558 g/mol . This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-(propan-2-ylsulfamoyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.
Reduction Reactions: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 4-azido-3-(propan-2-ylsulfamoyl)benzoic acid or 4-thio-3-(propan-2-ylsulfamoyl)benzoic acid.
Oxidation Reactions: Formation of 4-Bromo-3-(propan-2-ylsulfonyl)benzoic acid.
Reduction Reactions: Formation of 4-Bromo-3-(propan-2-ylsulfamoyl)benzyl alcohol.
Applications De Recherche Scientifique
4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through various coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming covalent bonds or through non-covalent interactions, leading to altered biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(methylsulfamoyl)benzoic acid
- 4-Bromo-3-(ethylsulfamoyl)benzoic acid
- 4-Bromo-3-(butylsulfamoyl)benzoic acid
Uniqueness
4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid is unique due to the presence of the propan-2-ylsulfamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
4-bromo-3-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGBLZOVQGRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
![(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B5886932.png)



![N~1~-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5886956.png)

![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
